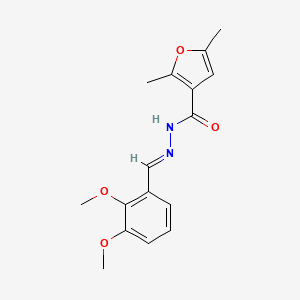
N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide, also known as DMFHD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a furohydrazide derivative that has shown promising results in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Bioactivity
N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide derivatives have been synthesized and characterized, revealing significant bioactivity. For instance, studies on diorganotin(IV) Schiff bases incorporating similar hydrazone compounds have demonstrated notable antileishmanial, antiurease, antibacterial, and antifungal activities. These compounds exhibit fascinating supramolecular structures influenced by interactions such as H center dot center dot center dot N, H center dot center dot center dot pi, and pi center dot center dot center dot pi, contributing to their bioactivity (Shujah et al., 2013).
Antibacterial and Enzyme Inhibition
Hydrazone derivatives related to this compound have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. The presence of the azomethine group in these molecules contributes to their biological activities, showcasing their potential in antibacterial and enzyme inhibition applications (Aziz‐ur‐Rehman et al., 2014).
DNA Interaction and Antioxidant Properties
Similar Schiff base compounds have been synthesized and characterized, exhibiting remarkable biological activities including antibacterial, antifungal, antioxidant, and cytotoxic properties. Their interaction with Salmon sperm DNA through an intercalation mode indicates potential applications in genetic studies and drug design. These compounds also show significant effectiveness against alkaline phosphatase enzyme and comparable antioxidant activity to ascorbic acid (Sirajuddin et al., 2013).
Fluorescence Enhancement and Chemical Sensing
Hydrazone-based compounds similar to this compound have been utilized in the development of fluorescent chemosensors. For example, a study demonstrated the selective and sensitive detection of Al(III) ions via fluorescence enhancement, indicating applications in chemical sensing and molecular logic gates (Sharma et al., 2019).
Corrosion Inhibition
Hydrazone derivatives have shown potential as corrosion inhibitors for mild steel in acidic media. Studies have revealed that these compounds form a stable protective layer on the steel surface, mitigating corrosion effectively. This application is significant in industrial settings where steel preservation is crucial (Lgaz et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-8-13(11(2)22-10)16(19)18-17-9-12-6-5-7-14(20-3)15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUVPHHYHXDSJ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)
![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)
![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
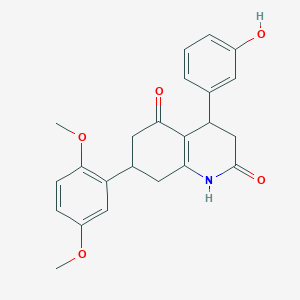
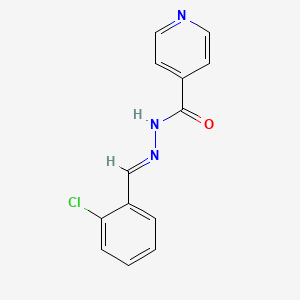


![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
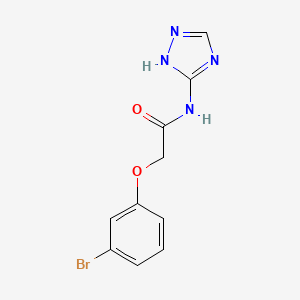
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
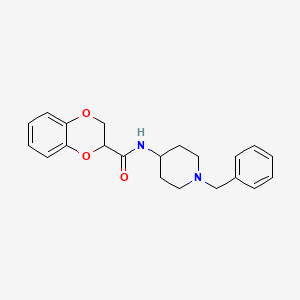
![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)